molecular formula C11H11F3O4S B12592789 Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647856-24-4

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B12592789
CAS No.: 647856-24-4
M. Wt: 296.26 g/mol
InChI Key: HLRLLKZGSNIFKV-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H11F3O4S. It is characterized by the presence of methoxy groups and a trifluoromethylsulfanyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxy groups can also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds .

Biological Activity

Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₃F₃O₄S
  • Molecular Weight : 350.31 g/mol
  • CAS Number : 91004-48-7

The presence of methoxy groups and a trifluoromethyl sulfanyl group contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains.

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15
Aspergillus niger20

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential.

Antioxidant Activity

Antioxidant assays have been conducted to evaluate the free radical scavenging ability of this compound. The results are summarized in the following table:

Assay TypeIC50 (µg/mL)Reference
DPPH Radical Scavenging30
ABTS Radical Scavenging25

These findings suggest that the compound exhibits moderate antioxidant activity, which may contribute to its therapeutic effects by reducing oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have been performed to assess the safety profile of this compound. The following table presents the half-maximal inhibitory concentration (IC50) values against different cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These results indicate that the compound possesses cytotoxic effects that could be leveraged in developing anticancer therapies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives of similar structures exhibited potent activity against multidrug-resistant strains of bacteria, emphasizing the need for further exploration of this compound as a potential antimicrobial agent .
  • Structure-Activity Relationship : Research indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of benzoate derivatives. This suggests that this compound may benefit from similar enhancements in efficacy .
  • Potential as an Antioxidant : A study focused on antioxidant properties found that compounds with methoxy substitutions showed significant radical scavenging activities, supporting the hypothesis that this compound could serve as a promising antioxidant agent .

Properties

CAS No.

647856-24-4

Molecular Formula

C11H11F3O4S

Molecular Weight

296.26 g/mol

IUPAC Name

methyl 3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C11H11F3O4S/c1-16-7-4-6(10(15)18-3)5-8(9(7)17-2)19-11(12,13)14/h4-5H,1-3H3

InChI Key

HLRLLKZGSNIFKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC

Origin of Product

United States

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